Boric acid
Description
Structure
2D Structure
Properties
IUPAC Name |
boric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3, H3BO3, Array, B(OH)3 | |
| Record name | BORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BORIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BORIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | boric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Boric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020194 | |
| Record name | Boric acid (H3BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Boric acid is an odorless white solid. Melting point 171 °C. Sinks and mixes with water. (USCG, 1999), Colourless, odourless, transparent crystals or white granules or powder; slightly unctuous to the touch; occurs in nature as the mineral sassolite, Colorless crystals or white powder or granules; odorless; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid, ODOURLESS COLOURLESS CRYSTALS OR WHITE POWDER., Odorless white solid. | |
| Record name | BORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BORIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Boric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1374 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Boric acid (H3BO3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BORIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BORIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/906 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
572 °F at 760 mmHg (decomposes) (NTP, 1992), 572 °F | |
| Record name | BORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Boric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BORIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/906 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in hot water, partially soluble in cold water, Slightly unctuous to touch; volatile with steam; solubility in water increased by hydrochloric, citric or tartaric acids, Solubility: in glycerol 17.5% at 25 °C; ethylene glycol 18.5% at 25 °C; in methanol 173.9 g/L at 25 °C; in ethanol 94.4 g/L at 25 °C; in acetone 0.6% at 25 °C; ethyl acetate 1.5% at 25 °C, Water solubility: 2.52% at 0 °C; 3.49% at 10 °C; 4.72% at 20 °C; 6.23% at 30 °C; 8.08% at 40 °C; 10.27% at 50 °C; 12.97% at 60 °C; 15.75% at 70 °C; 19.10% at 80 °C; 23.27% at 90 °C; 27.53% at 100 °C, Solubility in water is increased by hydrochloric acid, In water, 5.0X10+4 mg/L at 25 °C, 50 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 5.6 | |
| Record name | BORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Boric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Boric acid (H3BO3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BORIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.435 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5 g/cu cm, Relative density (water = 1): 1.5, 1.435 | |
| Record name | BORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BORIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BORIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/906 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1.6X10-6 mm Hg at 25 °C (2.136X10-4 Pa); log P (in Pa) = 26.83 - 9094/T where T is deg K, Vapor pressure at 20 °C: negligible | |
| Record name | BORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BORIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
The principal impurities in technical grade boric acid are the by-product sulfate (0.1%) and various minor metallic impurities present in the borate ore /technical grade/ | |
| Record name | BORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, transparent crystals or white granules or powder, Colorless triclinic crystals, White waxy triclinic solid plates | |
CAS No. |
10043-35-3; 11113-50-1, 10043-35-3, 13813-79-1, 11113-50-1 | |
| Record name | BORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Boric acid (H3BO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H310BO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BORIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boric acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (H3BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R57ZHV85D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Boric acid (H3BO3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BORIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BORIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/906 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
340 °F (NTP, 1992), 171 °C, 170.9 °C, 340 °F | |
| Record name | BORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Boric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Boric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1374 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Boric acid (H3BO3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BORIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/906 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Advanced Chemical Reactivity and Mechanistic Investigations of Boric Acid
Lewis Acidity and Complexation Chemistry of Boric Acid
This compound distinguishes itself from typical Brønsted-Lowry acids by acting as a Lewis acid. Instead of donating a proton, it accepts a hydroxide (B78521) ion. This fundamental property underpins much of its complexation chemistry. nih.govpatsnap.comlibretexts.org
Mechanism of Hydroxide Ion Acceptance in Aqueous Solutions
In aqueous solutions, this compound (B(OH)₃) functions as a weak monobasic Lewis acid. nih.govpatsnap.comaakash.ac.in It accepts a hydroxide ion (OH⁻) from water, forming the tetrahydroxyborate ion, [B(OH)₄]⁻, and releasing a proton (H⁺). This equilibrium can be represented as: patsnap.comstackexchange.com
B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ patsnap.comstackexchange.com
This behavior, where this compound accepts a lone pair rather than donating a proton, is characteristic of its Lewis acidity. stackexchange.com In concentrated solutions (above approximately 0.025 mol/L), polyborate anions, such as the tetraborate (B1243019) ion, can also form. nih.govstackexchange.comatamanchemicals.com
Complexation with Polyols and its Impact on Acidity (e.g., Mannitol)
This compound exhibits a notable affinity for polyols, compounds containing multiple hydroxyl groups, through a chelating mechanism. researchgate.net This complexation significantly enhances the apparent acidity of this compound solutions. aakash.ac.inatamanchemicals.comresearchgate.netstackexchange.com For instance, in the presence of polyols containing cis-vicinal diols, such as mannitol (B672), the acidity of this compound solutions increases substantially. wikipedia.orgatamanchemicals.comstackexchange.com
The interaction involves the formation of stable cyclic borate (B1201080) esters. stackexchange.com This reaction shifts the equilibrium of this compound dissociation to the right, leading to a greater release of protons and thus an increase in the solution's acidity. wikipedia.orgresearchgate.net For example, the dissociation constant (pKa) of this compound, which is typically around 9.24, can decrease to below 4 (e.g., 5.15 or even 3.80 in some reports) in the presence of sufficient concentrations of mannitol. wikipedia.orgatamanchemicals.comnih.gov The resulting acidic solution is often referred to as "mannitothis compound." wikipedia.orgaakash.ac.inatamanchemicals.com This phenomenon is so pronounced that it forms the basis for titrimetric analytical methods for this compound. wikipedia.orguow.edu.au
Table 1: Impact of Mannitol on this compound Acidity
| Condition | pKa of this compound | Reference |
| Pure Aqueous Solution | 9.24 | wikipedia.org |
| In presence of Mannitol | ~5.15 | atamanchemicals.comnih.gov |
| In presence of Mannitol | <4 (e.g., 3.80) | wikipedia.orgatamanchemicals.com |
Interactions with Biomolecules: Carbohydrates and Proteins
This compound and boronic acids can interact with various functional groups present in biomolecules, including alcohols, carboxylic acids, thiols, and amines. mdpi.com These interactions facilitate the formation of reversible non-ionic bonds with enzyme residues, nucleic acids, and hydroxyl groups from carbohydrates. mdpi.comresearchgate.net
Specifically, this compound can form complexes with cis-diol-containing carbohydrates, such as glucose, mannose, and galactose. mdpi.com This complexation may influence the accumulation of this compound within cells. mdpi.com The binding affinity of borate ions is also influenced by the charge and phosphorylation status of substrates, showing an inverse correlation between the number of nucleotide phosphate (B84403) groups and the relative abundance of borate complexes. mdpi.com For instance, this compound is known to bind to the ribose moieties of NAD⁺ and S-adenosylmethionine. mdpi.com
Furthermore, boron can participate directly or indirectly in plant metabolism, including carbohydrate and protein metabolism, and in the formation of ribonucleic acid (RNA). frontiersin.org this compound is also known to inhibit several serine proteases, urease, and histone deacetylases. researchgate.net
Esterification Reactions Catalyzed by this compound
This compound is an effective catalyst for esterification reactions, particularly with alcohols and diols, leading to the formation of borate esters. wikipedia.orgwikipedia.orgacs.org
Mechanism of Borate Ester Formation with Alcohols
This compound reacts with alcohols to form borate esters, typically with the general formula B(OR)₃, where R represents an alkyl or aryl group. wikipedia.orgwikipedia.org This reaction is a stoichiometric condensation that is usually driven by a dehydrating agent, such as concentrated sulfuric acid, which removes the water produced during the reaction. wikipedia.orgwikipedia.orgmelscience.com
The general reaction can be represented as: B(OH)₃ + 3 ROH → B(OR)₃ + 3 H₂O wikipedia.org
In the context of α-hydroxycarboxylic acids and alcohols, this compound can act as a catalyst for dehydrative esterification. acs.org Possible intermediates, such as five-membered cyclic neutral esters and anionic species, may form during the reaction, accelerating the esterification. arkat-usa.org Borate esters are volatile and can be purified by distillation. wikipedia.org
Computational Mechanistic Studies of this compound-Diol Esterification
Computational mechanistic studies have been employed to elucidate the pathways involved in the esterification of this compound with diols. rsc.orgresearchgate.netnih.govresearchgate.net The esterification mechanism of boric or boronic acids with diols or polyols has historically been considered controversial, with previous computational studies struggling to fully rationalize the dynamic nature of boron-oxygen (B–O) ester linkages observed experimentally at room temperature and under neutral or mildly basic conditions (pH 8-10). rsc.org
Recent theoretical investigations, considering this compound and 2(R),4(S)-pentanediol as model compounds, have proposed new mechanistic pathways. rsc.orgresearchgate.netnih.govresearchgate.net These studies suggest that both this compound and the tetrahydroxyborate anion, [B(OH)₄]⁻, participate in the esterification steps. researchgate.net Crucially, they indicate that the rate-determining step of the entire esterification process is not the initial B–O bond formation, but rather the tetrahedral/trigonal exchange of the borate monoester. rsc.org This proposed mechanism aligns with the experimentally observed low Gibbs energies of activation and the pH dependence of borate ester formation. rsc.orgnih.gov
Kinetic Analysis and pH Dependence of Boron-Oxygen Linkage Formation
The pH of the reaction medium and steric effects play a significant role in the formation and decomplexation of boron-oxygen linkages. This compound can form short-lived complexes with amino groups, and the stability and reversibility of these complexes are influenced by experimental conditions like temperature and pH. researchgate.net While specific kinetic data tables detailing reaction rates at various pH values are not extensively reported in the provided literature, the critical role of water removal underscores the equilibrium nature of boron-oxygen bond formation and its dependence on reaction conditions.
Catalytic Applications of this compound in Organic Synthesis
This compound has emerged as a highly efficient, mild, and inexpensive catalyst for a broad spectrum of organic transformations. Its versatility has led to its adoption as a substitute for more conventional and sometimes less environmentally friendly acidic catalysts. deogiricollege.orgarkat-usa.orgresearchgate.netignited.inresearchgate.netignited.in The catalytic efficiency of this compound has been demonstrated across diverse reaction classes, including amidation, esterification, Michael addition, transesterification, halogenation, condensation reactions, and multicomponent reactions involved in the synthesis of various heterocycles. deogiricollege.orgarkat-usa.orgresearchgate.netignited.inignited.in
This compound as a Brønsted/Lewis Acid Catalyst in Various Transformations
This compound is fundamentally recognized as a weak, monobasic Lewis acid of boron. atamanchemicals.comfishersci.finih.gov Its Lewis acidity arises from the electron-deficient nature of the trivalent boron atom, allowing it to accept electron pairs. This property enables the reversible formation of covalent bonds with oxygen-containing functional groups, which is a key step in activating substrates for subsequent reactions. nih.govacs.org
Beyond its Lewis acidity, some aspects of this compound's behavior suggest it can also function as a tribasic acid in the Brønsted sense. atamanchemicals.com In catalytic contexts, boron-based complexes can serve as effective Lewis acidic components. For example, in transesterification reactions, Lewis acid catalysts, including those based on boron, activate the carbonyl group of triglycerides or fatty acids, increasing the electrophilicity of adjacent carbon atoms and making them more susceptible to nucleophilic attack. preprints.org this compound also catalyzes carbonyl condensation, acylation, alkylation, and cycloaddition reactions, often exploiting its Lewis acidity to facilitate these transformations. nih.govacs.org
Specific Reaction Classes:
Halogenation Reactions (e.g., Bromination)
This compound demonstrates catalytic efficacy in various halogenation reactions. It has been specifically noted for its role in the bromination of diverse organic substrates. deogiricollege.orgarkat-usa.orgresearchgate.netignited.inresearchgate.netignited.in This application highlights its utility in introducing halogen atoms into organic molecules under mild and efficient catalytic conditions.
Amidation and Transamidation Reactions
This compound is a highly efficient catalyst for the direct formation of carboxamides from carboxylic acids and amines, offering a green, inexpensive, and readily available alternative to traditional methods that often require harsh conditions or costly activating agents. deogiricollege.orgorgsyn.orgorganic-chemistry.org The mechanism typically involves the formation of an acyloxyboronic acid intermediate (a mixed anhydride) between the carboxylic acid and this compound, followed by nucleophilic attack by the amine to form the amide bond. The removal of water is crucial for the successful progression of these reactions. researchgate.net
This compound catalysis has expanded the scope of direct amidation, enabling the synthesis of a wide range of amides, including sterically hindered N,N-disubstituted amides and mono-substituted α,β-unsaturated carboxamides, often with good to excellent yields. deogiricollege.orgorgsyn.org Notably, this method can preserve the integrity of stereogenic centers present in the carboxylic acid or amine starting materials. orgsyn.org Furthermore, this compound is also effective in transamidation reactions, facilitating the interconversion of amides with amines. arkat-usa.orgresearchgate.netignited.inignited.inscispace.com
Table 1: Representative this compound-Catalyzed Amidation Reactions
| Substrates | Conditions | Product Class | Typical Yield (%) | Reference |
| Carboxylic acid + Amine | Reflux in toluene, 24 h | Amide | 90-95 | deogiricollege.org |
| Carboxylic acid + Amine | This compound catalysis | Sterically hindered N,N-disubstituted amides | 45-55 | orgsyn.org |
| Cinnamic acid + Amine (2:1 molar ratio) | This compound catalysis | Mono-substituted α,β-unsaturated carboxamides | Not specified, but prepared | orgsyn.org |
Condensation Reactions (e.g., Aldol, Carbonyl-Indole/Pyrrole)
This compound exhibits significant catalytic activity in various condensation reactions, facilitating the formation of complex organic molecules under mild conditions. Its role typically involves activating carbonyl compounds through protonation or Lewis acid complexation, thereby enhancing their electrophilicity for subsequent nucleophilic attack researchgate.netwikipedia.org.
Aldol Condensation: this compound effectively catalyzes cross-aldol condensation reactions between aldehydes and ketones, leading to the synthesis of α,β-unsaturated carbonyl compounds. These products are crucial intermediates in the pharmaceutical, agrochemical, and perfume industries. Research has demonstrated that this compound can serve as an efficient Lewis acid catalyst for the cross-aldol condensation of acetophenone (B1666503) derivatives or activated methylene (B1212753) compounds with aldehydes, often under solvent-free conditions or microwave irradiation, yielding products in high yields fishersci.nowikipedia.org.
Carbonyl-Indole/Pyrrole (B145914) Condensation: this compound is also highly effective in promoting the condensation of carbonyl compounds with indoles and pyrroles, leading to the formation of biologically significant compounds such as bis-(3-indolyl)methanes and dipyrromethanes, respectively fishersci.nowikipedia.orgdlut.edu.cn. For instance, the condensation of indoles with aromatic aldehydes in water, catalyzed by this compound at room temperature, yields diindolylmethanes efficiently within 20-40 minutes fishersci.nowikipedia.orgresearchgate.net. Similarly, dipyrromethanes can be synthesized by the condensation of two equivalents of pyrrole with one equivalent of an aldehyde in aqueous media at room temperature, with this compound acting as an efficient and green catalyst. The proposed mechanism for dipyrromethane synthesis involves the protonation of the carbonyl oxygen of the aldehyde by this compound, followed by a nucleophilic attack at the α-position of pyrrole. Subsequent deprotonation, further protonation, and reaction with a second pyrrole molecule, accompanied by water loss, lead to the dipyrromethane product researchgate.netwikipedia.orgmdpi.com. The selective reactivity of aldehydes over ketones in the presence of this compound is a notable attribute of this protocol researchgate.net.
Table 1: Representative this compound Catalyzed Condensation Reactions
| Reaction Type | Reactants | Conditions | Product Type | Yield (%) | Reference |
| Cross-Aldol Condensation | Acetophenone derivatives + Aldehydes | Microwave irradiation, solvent-free | α,β-Unsaturated carbonyl compounds | High | fishersci.nowikipedia.org |
| Carbonyl-Indole Condensation | Indole + Aromatic Aldehyde | Water, room temperature, 20-40 min | Bis-(3-indolyl)methanes | 70-95 | fishersci.nowikipedia.org |
| Carbonyl-Pyrrole Condensation | Pyrrole + Aldehyde | Water, room temperature, 30-45 min | Dipyrromethanes | 72-94 | fishersci.nowikipedia.orgmdpi.com |
Friedel-Crafts Reactions (Alkylation and Acylation)
This compound also demonstrates utility as a catalyst in Friedel-Crafts reactions, which are fundamental carbon-carbon bond-forming processes in aromatic chemistry fishersci.noresearchgate.net.
Alkylation Reactions: this compound has been reported to catalyze Friedel-Crafts alkylation reactions. For instance, Meshram and co-workers successfully utilized this compound for the alkylation of indoles with various nitrostyrenes in water, yielding nitroalkylated products with good efficiency fishersci.noresearchgate.net. While boronic acids, which are related organoboron species, have been more extensively studied for Friedel-Crafts alkylations of electron-rich arenes with π-activated alcohols (e.g., allylic, benzylic, and propargylic alcohols), this compound itself also contributes to this class of reactions, often under mild conditions and with water as the only byproduct nih.govekb.eg.
Acylation Reactions: Friedel-Crafts acylation reactions, which involve the synthesis of monoacylated products from arenes and acyl donors, have also been reported to be catalyzed by this compound dlut.edu.cnresearchgate.net. The mechanism typically involves the activation of the carboxylic acid component, potentially through the formation of a mixed anhydride (B1165640) between the this compound and the carboxylic acid, which then becomes susceptible to nucleophilic attack by the aromatic substrate nih.gov. This compound's ability to form complexes with oxygen-containing functional groups plays a crucial role in activating the acylating agent nih.govthegoodscentscompany.com.
Transesterification Reactions
This compound serves as an environmentally benign catalyst for transesterification reactions, which involve the exchange of the alkoxy group of an ester with another alcohol fishersci.nodlut.edu.cnresearchgate.net. Kondaiah and co-workers reported that this compound effectively catalyzes the transesterification of ethyl acetoacetate (B1235776) with a variety of alcohols, including allylic, propargyl, and sterically hindered primary and secondary alcohols, achieving good to excellent yields fishersci.nodlut.edu.cn.
The postulated mechanism for this compound-catalyzed transesterification reactions involves the formation of a five-membered cyclic neutral ester and an anionic species as possible intermediates during the reaction. These intermediates are believed to accelerate the transesterification process fishersci.nodlut.edu.cn. This catalytic pathway highlights this compound's ability to facilitate the activation of both the ester and alcohol components, leading to efficient product formation.
This compound in Ring-Opening (Co)Polymerization Reactions
Recent investigations have highlighted the utility of this compound as a metal-free biocatalyst for the ring-opening polymerization (ROP) of cyclic esters, offering a greener alternative to traditional metal-based catalysts.
This compound (B(OH)₃) has been successfully investigated for its activity in the bulk ROP of ε-caprolactone (CL) initiated by benzyl (B1604629) alcohol. Studies have shown that this compound effectively catalyzes the homopolymerization of δ-valerolactone and its copolymerization with ε-caprolactone, initiated by benzyl alcohol or ethylene (B1197577) glycol researchgate.netresearchgate.netnih.govrsc.orgfishersci.canih.gov. The polymerization kinetics confirm that the reaction rates are first-order with respect to the monomer, and this compound demonstrates competitive catalytic activity compared to some organoboronic acid derivatives researchgate.netnih.gov.
The mechanism for this compound-catalyzed ROP of cyclic esters, such as ε-caprolactone, is supported by an activated monomer mechanism, where an interaction between the catalyst (this compound) and the monomer is believed to occur researchgate.netnih.gov. This suggests that this compound activates the cyclic ester monomer, making it more susceptible to nucleophilic attack by the initiator (e.g., benzyl alcohol or ethylene glycol), leading to the ring-opening and subsequent polymer chain growth. The successful block copolymerization of ε-caprolactone with δ-valerolactone and trimethylene carbonate by sequential monomer addition further indicates the living nature of these polymerization systems under this compound catalysis researchgate.netnih.gov.
Table 2: this compound Catalyzed Ring-Opening Polymerization
| Monomer(s) | Initiator | Catalyst (this compound) | Product Polymer(s) | Mechanism Proposed | Reference |
| ε-Caprolactone (CL) | Benzyl alcohol | H₃BO₃ | Poly(ε-caprolactone) (PCL) | Activated monomer | researchgate.netnih.gov |
| δ-Valerolactone (VL) | Benzyl alcohol | H₃BO₃ | Poly(δ-valerolactone) (PVL) | Activated monomer | researchgate.netnih.govrsc.org |
| δ-Valerolactone (VL) + ε-Caprolactone (CL) | Benzyl alcohol | H₃BO₃ | PCL-b-PVL copolymers | Living polymerization | researchgate.netnih.govrsc.org |
| δ-Valerolactone (VL) + Trimethylene Carbonate (TMC) | Benzyl alcohol | H₃BO₃ | PTMC-b-PCL copolymers | Living polymerization | researchgate.netnih.gov |
| δ-Valerolactone (VL) + 6-methyl-ε-caprolactone (mCL) | Ethylene glycol | H₃BO₃ | Poly(δ-valerolactone-co-6-methyl-ε-caprolactone) | - | rsc.orgfishersci.ca |
Eco-Friendly and Practical Aspects of this compound Catalysis
This compound stands out as a highly attractive catalyst from a green chemistry perspective, offering numerous environmental and practical advantages in organic synthesis.
Eco-Friendly Attributes: this compound is commercially available, inexpensive, and possesses excellent solubility in water, making it amenable to aqueous reaction media, thereby reducing or eliminating the need for hazardous organic solvents researchgate.netfishersci.cascitoys.com. It is considered an eco-friendly and non-toxic inorganic solid fishersci.cascitoys.com. Its use aligns with the principles of green chemistry by promoting safer solvents, reducing waste, and often operating under milder reaction conditions, including room temperature researchgate.netnih.govscitoys.com.
Practical Advantages: The practicality of this compound as a catalyst is evident in several aspects:
Cost-Effectiveness: It is a low-cost bulk chemical, produced in large quantities, making it economically viable for various applications fishersci.cascitoys.com.
Ease of Handling: this compound is easy to handle and safe to use fishersci.noscitoys.com.
Recyclability: this compound catalytic systems can often be reused without significant loss of activity, contributing to sustainability and cost reduction scitoys.com.
Reaction Efficiency: this compound catalysis often leads to high yields, shorter reaction times, and simplified product separation procedures scitoys.com. Its unique chemoselectivity can also obviate the need for orthogonal protecting group strategies in certain syntheses nih.gov.
Water Compatibility: Its effectiveness in aqueous solutions is a significant advantage, as water is a green solvent researchgate.netwikipedia.orgresearchgate.netnih.gov.
This compound has proven to be a good substitute for conventional acidic catalytic materials, successfully catalyzing a diverse range of reactions including condensation, esterification, amidation, and others, under environmentally conscious conditions researchgate.netnih.gov. These characteristics position this compound as a promising alternative acid catalyst for future organic transformations, supporting the paradigm shift towards more sustainable chemical synthesis scitoys.com.
Advanced Research in Biological and Biomedical Applications of Boric Acid
Mechanisms of Action in Antimicrobial Activity
Boric acid's antimicrobial properties are primarily attributed to its ability to interfere with fundamental cellular processes in microorganisms, leading to growth inhibition or cell death. patsnap.comrupahealth.com
This compound significantly disrupts the cellular metabolism of various microorganisms. patsnap.com A key antifungal mechanism involves the inhibition of oxidative metabolism, which is crucial for microbial energy production. oup.comnih.govnih.gov Studies on Candida species have shown that exposure to sub-Minimum Inhibitory Concentration (MIC) levels of this compound leads to a decrease in cellular ergosterol. oup.comnih.govnih.gov Ergosterol is a vital component of fungal cell membranes, and its reduction can compromise membrane integrity and function. nih.govresearchgate.net Furthermore, this compound has been observed to interfere with carbohydrate metabolism and other essential metabolic pathways necessary for fungal growth and reproduction. researchgate.net In the model yeast Saccharomyces cerevisiae, this compound has been implicated in the disruption of oxidative metabolism and amino acid metabolism. researchgate.netcdnsciencepub.com
This compound interferes with the synthesis of essential enzymes and proteins, thereby inhibiting the proliferation of bacteria and fungi. patsnap.com Research indicates that boron stress can activate the General Amino Acid Control (GAAC) mechanism. nih.govresearchgate.net This activation can lead to impaired protein synthesis through the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) in a Gcn2 kinase-dependent manner. nih.govresearchgate.netmdpi.com The uncharged tRNA binding domain (HisRS) of Gcn2 is critical for this phosphorylation event. nih.govresearchgate.net It is hypothesized that this compound can bind to RNA species, thereby interfering with the aminoacylation reaction of tRNAs and inducing uncharged tRNA stress. nih.gov Additionally, borates can disrupt protein activities via two proposed reversible mechanisms: forming a covalent boronic acid tetrahedral adduct with serine oxygen at an enzyme's active site, mimicking a high-energy transition state, or inhibiting metalloenzymes by binding to metal ions in their active sites. core.ac.uk this compound and its derivatives can also form reversible non-ionic bonds with functional groups like alcohols, carboxylic acids, thiols, and amines found in enzyme residues, nucleic acids, or carbohydrates, influencing cellular activities. mdpi.com
This compound is a recognized treatment for recurrent and resistant yeast vaginitis, demonstrating fungistatic to fungicidal properties depending on concentration and temperature. oup.comnih.gov It effectively interferes with the development of biofilm and hyphal transformation in Candida species. oup.comnih.govresearchgate.netcdnsciencepub.com Specifically, exposure to sub-lethal concentrations of this compound restricts Candida albicans to its yeast morphology, preventing the formation of invasive hyphae on solid surfaces. nih.govnih.gov This inhibition is linked to a rapid and reversible disappearance of polarisome and Spitzenkörper in growing hyphae. nih.gov In this compound-treated C. albicans hyphae, actin undergoes quick reorganization from cytoplasmic cables to cortical patches, and cell wall growth shifts from an apical to an isotropic pattern. nih.gov This results in broadened hyphal tips and the cessation of directional growth. nih.gov this compound also reduces mature biofilm biomass and metabolic activity in C. albicans in a dose-dependent manner. biorxiv.org Its ability to inhibit apical growth through cytoskeletal disruption is a key mechanism. nih.gov Studies in mice have shown that this compound significantly reduces symptoms associated with Candida albicans vaginal infection, inhibiting fungal growth and preventing vaginal lesions. frontiersin.org Minimum Inhibitory Concentrations (MICs) for C. albicans strains typically range between 1563 and 6250 mg/L, with prolonged exposure to 50,000 mg/L proving fungicidal. oup.comnih.gov
Table 1: Antimicrobial Activity of this compound Against Select Microorganisms
| Microorganism | Effect/Concentration | Reference |
| Candida albicans | Fungistatic to fungicidal (1563-6250 mg/L MIC; 50,000 mg/L fungicidal) | oup.comnih.gov |
| Escherichia coli | Bactericidal (12.5 μg/mL MBC for B-CDs) | nih.govacs.org |
| Pseudomonas aeruginosa | Bactericidal/Bacteriostatic (10-20 g/L; 25 mg/L MIC) | nih.govresearchgate.net |
This compound demonstrates antibacterial effects against various pathogens. rupahealth.comresearchgate.net For Escherichia coli, this compound-functionalized carbon dots (B-CDs) have exhibited strong bactericidal activity with a minimum bactericidal concentration (MBC) of 12.5 μg/mL. nih.govacs.org The proposed antibacterial mechanism involves B-CDs entering the bacterial cell via diffusion and causing significant damage to the double helix structure of E. coli DNA, impairing its function and survival. nih.govacs.orgresearchgate.net Genome-wide screens have provided insights into the molecular mechanisms and genes related to this compound's antimicrobial effect in E. coli, suggesting that intrinsic resistance is a multifactorial phenomenon. nih.gov
Against Pseudomonas aeruginosa, this compound has reported inhibitory effects. researchgate.net It acts as a bactericidal agent against P. aeruginosa and has shown potential for local treatment of wounds infected by this pathogen. mjima.org The bactericidal effect of this compound against P. aeruginosa is believed to target multiple sites within the bacterial cell. mjima.org this compound is also known to disrupt bacterial biofilms, with a 4% concentration identified as a strong biofilm inhibitor against P. aeruginosa. researchgate.netmjima.org The minimum inhibitory concentration (MIC) for P. aeruginosa has been reported as 25 mg/L in some studies. researchgate.net At concentrations between 10 and 20 g/L, this compound exhibited bacteriostatic or fungistatic effects on common urinary pathogens, including P. aeruginosa, and at 10 g/L, it was weakly bactericidal for certain P. aeruginosa strains. nih.gov
Immunomodulatory and Anti-inflammatory Mechanisms
This compound is increasingly recognized for its therapeutic attributes in addressing inflammatory conditions and modulating immune responses. researchgate.netmdpi.com
Boron compounds, including this compound, can influence immune cell populations and cytokine levels, contributing to their anti-inflammatory effects. consensus.appnih.govmdpi.comresearchgate.net this compound has demonstrated anti-inflammatory and immunomodulatory activities in animal models. mdpi.combiomedpharmajournal.orgimpactfactor.org It can suppress specific enzymes and inflammatory processes, thereby reducing swelling and pain associated with inflammation. consensus.appfrontiersin.org Studies have shown that this compound can reduce the concentration of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net In some contexts, it has also been observed to increase levels of IL-2 and interferon-gamma (IFN-γ). mdpi.com
Impact on Cytokine Production (e.g., TNF-α)
This compound has demonstrated a notable impact on the regulation of cytokine production, particularly pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Studies have shown that this compound supplementation can lead to a decrease in the levels of IL-6 and TNF-α in aged rats dergipark.org.tr. This effect was also observed in a rat model of knee osteoarthritis, where this compound supplementation significantly reduced TNF-α levels dergipark.org.tr. Furthermore, in ovariectomy (OVX)-induced rats, supplementation with 5 mg/kg and 10 mg/kg of this compound significantly decreased TNF-α levels, indicating an anti-inflammatory effect cellmolbiol.org. Conversely, an increase in the anti-inflammatory cytokine Interleukin-11 (IL-11) was observed in OVX rats treated with this compound, suggesting an antagonistic relationship between IL-11 and TNF-α in this context cellmolbiol.org.
In cellular models, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α formation in human monocytic leukemia THP-1 cells researchgate.netnih.gov. This inhibitory effect on TNF-α secretion may occur via a thiol-dependent mechanism nih.gov. Beyond TNF-α, this compound can also modulate other inflammatory mediators and reactive oxygen species action, highlighting its potential as an immunomodulatory agent researchgate.net.
Role in Cellular Processes and Tissue Regeneration
This compound plays a crucial role in various cellular processes, including differentiation, proliferation, collagen synthesis, and angiogenesis, all of which are vital for tissue regeneration and wound healing.
Induction of Cell Differentiation
This compound has been observed to induce cell differentiation in various cell types. In human chronic myeloid leukemia K562 cells, this compound treatment induced growth inhibition and G1 cell cycle arrest, leading to differentiation towards a monocyte-macrophage lineage arakmu.ac.ir. For instance, after 6 days of treatment with 9 mmol this compound, 98% of the K562 cell population was arrested at the G1 phase, and subsequent staining and phagocytic assays confirmed differentiation arakmu.ac.ir.
Table 1: this compound Effect on K562 Cell Cycle and Differentiation
| This compound Concentration | Treatment Duration | Cell Cycle Arrest (G1 Phase) | Differentiation Outcome |
| 9 mmol | 6 days | 98% | Monocyte-macrophage lineage arakmu.ac.ir |
In pre-osteoblastic MC3T3-E1 cells, this compound induced the mRNA expression of Tuftelin1, a differentiation factor nih.govresearchgate.net. Concentrations of 0.1, 10, 100, and 1000 ng/ml of this compound upregulated Tuftelin1 mRNA expression nih.govresearchgate.net. The effect on Integrin-α2 (Itga2) mRNA expression varied with concentration, with 1 ng/ml inducing a 2.1-fold increase, while 0.1, 10, and 1000 ng/ml downregulated it nih.govresearchgate.net. Furthermore, 0.1 ng/ml this compound induced Bone Morphogenetic Protein 6 (BMP6), and 1000 ng/ml increased Bone Morphogenetic Protein 1 receptor (BMP1r) mRNA expression by 1.5-fold nih.govresearchgate.net.
Table 2: this compound Effect on Gene Expression in Pre-Osteoblastic MC3T3-E1 Cells
| This compound Concentration (ng/ml) | Tuftelin1 mRNA Expression | Integrin-α2 (Itga2) mRNA Expression | Other Effects |
| 0.1 | Upregulated | Downregulated (2.2-fold) | Induced BMP6 nih.govresearchgate.net |
| 1 | Upregulated | Induced (2.1-fold) | N/A |
| 10 | Upregulated | Downregulated (1.5-fold) | N/A |
| 100 | Upregulated | No effect | N/A |
| 1000 | Upregulated | Downregulated (2.1-fold) | Increased BMP1r (1.5-fold) nih.govresearchgate.net |
Moreover, 3D-printed scaffolds containing this compound influenced the differentiation of human bone marrow mesenchymal stem cells (hBMSCs); scaffolds with lower this compound concentrations induced bone differentiation, while higher concentrations stimulated hBMSC growth ijabbr.com. Boron ions have also been shown to increase the expression of myogenic differentiation marker genes, such as myosin heavy chain (MYH), MyoD, myogenin, and desmin, and to enhance the maturation of myotubes by inducing the fusion of myoblasts researchgate.net.
Enhancement of Fibroblast Proliferation and Collagen Synthesis
This compound exerts positive effects on fibroblast proliferation and collagen synthesis, which are critical for wound healing. It significantly increases the number of fibroblasts and collagen synthesis in wounds researchgate.netjournalagent.com. A 3% this compound solution has been shown to dramatically improve wound healing by acting on the extracellular matrix (ECM), including the regulation of TNF-α and ECM components mdpi.comresearchgate.net. Boron regulates ECM production by enhancing the release of proteins, collagen, and proteoglycans researchgate.netnih.gov.
Studies have demonstrated that this compound can promote rapid wound closure, which is indicative of enhanced fibroblast activity and collagen deposition. For instance, 100% wound closure was observed within 12 hours at a concentration of 1 mM this compound, and nearly complete closure was achieved within 24 hours with 1 and 2.5 mM this compound-treated cells mdpi.com.
Table 3: this compound Effect on Wound Closure Rate
| This compound Concentration | Time to 100% Wound Closure | Time to Almost Complete Wound Closure |
| 1 mM | 12 hours | N/A |
| 1 mM | N/A | 24 hours mdpi.com |
| 2.5 mM | N/A | 24 hours mdpi.com |
Furthermore, hydrogels incorporating this compound, such as polyvinyl alcohol (PVA)-boric acid-salvianolic acid B (SAB) hydrogels, have been shown to inhibit fibroblast activation and mitigate abnormal collagen deposition, thereby preventing excessive scar formation while promoting tissue regeneration oup.comoup.com.
Prebiotic Chemistry and this compound
This compound's unique chemical properties lend it a significant, albeit hypothesized, role in prebiotic chemistry, particularly concerning the formation and stabilization of biomolecules.
This compound as a Phosphorylation Chaperone in Prebiotic Systems
The concept of this compound acting as a phosphorylation chaperone in a prebiotic world has gained attention dntb.gov.uaresearchgate.netresearchgate.net. This compound, behaving as a Lewis acid, forms complexes with various organic biomolecules such as amino acids, hydroxy acids, carbohydrates, nucleotides, and vitamins through electron donor-acceptor interactions dntb.gov.uaresearchgate.net. This complexation is particularly important for sugars, where this compound can stabilize sugar molecules, protecting them from isomerization and decomposition reactions that would otherwise hinder the formation of more complex biomolecules researchgate.net.
In the context of nucleotide synthesis, borate (B1201080) has been shown to guide the reactivity of nucleosides in formamide (B127407) under phosphorylation conditions. Specifically, the reaction of adenosine (B11128) in formamide with inorganic phosphate (B84403) and pyrophosphate in the presence of borate selectively yields adenosine-5'-phosphate as the primary phosphorylated product researchgate.net. This suggests a catalytic or chaperoning role for this compound in facilitating the selective phosphorylation of biomolecules in early Earth environments, a crucial step for the emergence of complex life forms researchgate.net.
Stabilization of Sugar Molecules via Complexation
This compound and its ionic form, borate, are known to interact with polyhydroxy compounds, including various sugar molecules, through a process of complexation. This interaction primarily involves the formation of borate esters, which arise from condensation reactions between the hydroxyl groups of sugars (especially those possessing cis-diol configurations) and the boron atom. citeab.combmrb.ionih.gov These reactions typically yield stable mono-chelate (1:1) or bis-chelate (1:2) structures, characterized by negatively charged tetrahedral borate anions. bmrb.ionih.gov
The stabilization effect of borate on sugar molecules is of particular interest in the context of prebiotic chemistry. For instance, borate has been demonstrated to selectively stabilize ribose, a critical sugar component of ribonucleic acid (RNA), among other aldopentoses. wikipedia.orgfishersci.se This stabilization is crucial because sugars are inherently unstable, and their persistence in early Earth environments would have been challenging without such protective mechanisms. fishersci.sescilit.com The formation of sugar-borate complexes can influence the equilibrium of carbohydrate reactions, promoting the formation of more stable open-chain (carbonyl) forms. fishersci.nonih.gov
Detailed research on the thermodynamics of borate-carbohydrate complexation indicates strong binding affinities, reflected by significant negative values for enthalpy and stability constants. nih.gov Studies have shown that 1:2 complexes are often preferentially formed over 1:1 complexes with various polyhydroxy compounds. nih.gov The binding affinity varies depending on the specific sugar molecule involved. For example, fructose (B13574) exhibits a higher capacity to form stable complexes with borate compared to glucose and sucrose. sketchfab.com This differential complexation has been observed to mitigate boron toxicity in biological systems, such as in pollen tubes, where the formation of fructose-borate complexes alleviates inhibitory effects. sketchfab.com Conversely, increasing the effective saccharide molecular size through borate-saccharide complexation has been shown to reduce the protein structure-stabilizing effect of most saccharides, with the exception of glucose. fishersci.se
Table 1: Relative Complexation Affinity of Selected Sugars with Borate
| Sugar Type | Relative Borate Complexation Affinity (Decreasing Order) nih.govsketchfab.com |
| Fructose | Highest |
| Sorbitol | High |
| Mannitol (B672) | Moderate to High |
| Galactose | Moderate |
| Glucose | Moderate |
| Sucrose | Lowest |
Potential Catalytic Role in Peptide and Nucleic Acid Synthesis
This compound has been proposed to play a potential catalytic role in the abiotic synthesis of both peptides and nucleic acids, a concept that holds significant implications for understanding the chemical origins of life. citeab.comfishersci.sejfda-online.com
Peptide Synthesis: Recent research has demonstrated that this compound can facilitate the polymerization of amino acids, such as glycine (B1666218), under conditions previously thought unfavorable for peptide formation. wikipedia.orgfishersci.cafishersci.cafishersci.cafishersci.atuni.lu Specifically, simple heating experiments involving amino acid solutions containing this compound have shown polypeptide synthesis at acidic and near-neutral pH levels. wikipedia.orgfishersci.cafishersci.cafishersci.cafishersci.at This finding challenges earlier hypotheses that suggested highly alkaline evaporative environments were optimal for ancient protein synthesis. fishersci.cafishersci.cafishersci.cafishersci.at Notably, these boron-assisted reactions have yielded longer peptides; glycine polypeptides up to 39 monomers long have been observed under neutral conditions, surpassing the approximately 20-monomer length typically achieved in highly alkaline environments. wikipedia.orgfishersci.cafishersci.cafishersci.cafishersci.at
Beyond simple polymerization, boronic acid derivatives have been shown to catalyze peptide bond condensations. Certain boronic acid catalysts can efficiently activate the carboxyl group of α-amino acids by forming bidentate intermediates, which then facilitate amidation by nucleophilic amino acids to produce corresponding dipeptides. nih.gov Some of these catalytic systems have demonstrated efficiency with minimal to no racemization during dipeptide synthesis. nih.govnih.gov
Table 2: this compound-Assisted Polypeptide Synthesis Conditions and Outcomes
| Amino Acid | pH Conditions | Temperature | Longest Peptide Length | Reference |
| Glycine | Acidic to Near-Neutral | Heating | Up to 39 monomers | wikipedia.orgfishersci.cafishersci.ca |
Nucleic Acid Synthesis: Boron compounds, including this compound and borate, are recognized for their involvement in multiple steps of abiotic ribonucleotide synthesis. citeab.comscilit.comfishersci.cafishersci.cafishersci.cafishersci.atnih.govnih.gov Borate can play a role in stabilizing ribose in its furanose form during ribonucleoside synthesis. wikipedia.org Furthermore, this compound is considered an important prebiotic reagent for the regioselective phosphorylation of ribose and nucleosides, leading to the formation of ribonucleotides. wikipedia.org In the presence of borate, the reactivity of nucleosides in formamide can be guided to yield specific phosphorylated products, such as adenosine-5'-phosphate. fishersci.se
Research indicates that boron(III), in the form of borate or this compound, mediates the synthesis of ribose, ribonucleosides, and ribonucleotides under moderate temperatures, typically ranging from 70 to 95 °C. nih.gov The formation of ribonucleotide-borate complexes can contribute to the stability of RNA structures, even under relatively low pH and elevated temperatures. nih.gov While this compound's role in abiotic synthesis is compelling, it is important to note that some studies suggest that this compound can inhibit the activity of certain enzymes, such as T7 RNA polymerase, indicating a complex and context-dependent role in enzymatic nucleic acid synthesis. nih.gov Additionally, the boronic acid moiety has been successfully incorporated into DNA, and DNA polymerase has been shown to recognize boronic acid-labeled DNA as a template for polymerase chain reaction (PCR) amplification, highlighting its potential in synthetic biology and biotechnology. nih.gov
Industrial and Materials Science Research Involving Boric Acid
Energy Applications and Storage Research
Thermodynamic and Kinetic Studies of Boric Acid for Thermochemical Energy Storage
The system involving this compound and boron oxide has demonstrated high potential for thermochemical energy storage (TCES) mdpi.comdntb.gov.uaresearchgate.net. Investigations into this solid/gas reaction system have revealed a significantly high energy density of 2.2 GJ/m³, surpassing that of sensible and latent energy storage methods mdpi.comdntb.gov.uaresearchgate.netrepec.org. The reaction kinetics of this system further support its suitability for storing energy derived from renewable sources and waste heat mdpi.comdntb.gov.uaresearchgate.netrepec.org.
Studies focusing on the dehydration of this compound, a critical component of this thermochemical process, indicate that the reaction typically occurs within a temperature range of 90°C to 400°C and proceeds in two distinct steps ulisboa.pt. Kinetic parameters, including activation energies and frequency factors, have been determined for these decomposition steps, often aligning with a first-order kinetic model ulisboa.pt. Optimal temperature and time conditions have been identified for achieving high conversion rates, with results showing over 90% conversion at 250°C within 10 to 30 minutes, under both atmospheric and reduced pressures ulisboa.pt.
Effect on Lead-Acid Battery Performance and Cycling Life
This compound has been investigated as a potential additive to enhance the performance and extend the cycling life of lead-acid batteries agscientific.comresearchgate.netgoogle.com. Electrochemical analyses have shown that the incorporation of this compound into battery electrolytes can lead to an improvement in the overpotential of hydrogen and oxygen evolution reactions agscientific.comresearchgate.net. This effect helps in reducing the overcharging of batteries and subsequently decreases water loss during battery cycling agscientific.comresearchgate.net.
Furthermore, the addition of this compound has been observed to extend the cycling life of lead-acid batteries agscientific.comresearchgate.net. This improvement is attributed to the formation of BO₃⁻³ containing products that create a dense layer over the lead grid, thereby inhibiting corrosion agscientific.comresearchgate.net. Higher concentrations of this compound have also been linked to improved positive active material (PAM) kinetics and a reduction in self-discharge researchgate.netfrontiersin.org. Experimental data suggests that lead-acid batteries utilizing this compound as an electrolyte additive can exhibit significantly longer operational lifespans, with some batteries remaining functional after 500 days, compared to an average of 325 days for those without the additive google.com.
Agricultural Science and Pest Management Research
In agricultural science and pest management, this compound is recognized for its insecticidal properties, acting through multiple mechanisms to control various pests.
Mechanisms of Insecticidal Action
This compound functions as an insecticide primarily through ingestion, acting as a stomach poison, but also exhibits abrasive properties on insect exoskeletons wikipedia.orgalliancechemical.comorst.eduorst.edumichepestcontrol.comlaballey.compatsnap.com. Some research also suggests potential secondary effects on the insect nervous system agscientific.comalliancechemical.comorst.eduorst.edumypmp.netorst.edu.
When insects ingest this compound, it severely disrupts their metabolism and damages their digestive system wikipedia.orgalliancechemical.comorst.edumichepestcontrol.comlaballey.compatsnap.commypmp.netnaturepest.com. This interference with digestive processes leads to internal damage and starvation, ultimately resulting in the insect's death alliancechemical.commichepestcontrol.compatsnap.commypmp.net. Studies have shown that ingested this compound can damage the midgut of insects, leading to death by starvation mypmp.netresearchgate.net.
The microscopic crystals of this compound powder possess abrasive qualities that affect the waxy outer layer, or cuticle, of an insect's exoskeleton wikipedia.orgagscientific.comalliancechemical.comorst.eduorst.edumichepestcontrol.comlaballey.compatsnap.comlakenormanpest.com. This physical damage compromises the cuticle's ability to retain moisture, leading to dehydration and desiccation of the insect agscientific.comalliancechemical.commichepestcontrol.compatsnap.com. While it has abrasive effects, scientific evidence suggests that this compound's sorptive property is negligible when compared to true desiccant dusts like silica (B1680970) gel or diatomaceous earth mypmp.net.
Beyond its primary actions as a stomach poison and desiccant, some studies indicate that this compound may exert secondary effects on the insect nervous system when present in sufficient concentrations agscientific.comalliancechemical.comorst.eduorst.edumypmp.netorst.edu. Research on soil invertebrates, specifically enchytraeids, has provided evidence that this compound is neurotoxic through its interaction with the GABAergic system researchgate.netnih.govresearchgate.net. It is suggested to act as a GABA-associated protein receptor (GABAAR) antagonist, potentially inducing anesthetic effects in these organisms researchgate.netnih.govresearchgate.net. This compound's impact on the nervous system can manifest in effects such as abnormal postures and convulsions in affected animals orst.edu.
Ecotoxicological and Environmental Impact Research of Boric Acid
Ecotoxicity Studies in Aquatic and Terrestrial Organisms
Avoidance Behavior and Sublethal Effects in Invertebrates
Research on the ecotoxicity of boric acid in soil has been extensive, yielding both lethal and sublethal data for numerous taxa, including invertebrates ect.de. Toxicity is species-specific, with certain invertebrate species demonstrating higher sensitivity ect.de. For instance, Folsomia candida (springtail) and enchytraeid species have shown particular sensitivity to this compound ect.de.
Sublethal effects, such as reproductive impairment, are often more sensitive endpoints than lethality or avoidance behavior in ecotoxicological tests ect.de. Studies have indicated that avoidance behavior in enchytraeids to this compound is linked to the GABAergic mechanism nih.gov. While this compound can be effective as an insecticide via ingestion, its efficacy through contact can vary significantly among species nih.gov. For example, ingested this compound was highly effective against bed bugs, causing rapid mortality, whereas contact with this compound dust was ineffective nih.gov. In contrast, the German cockroach (Blattella germanica) was susceptible to this compound by both ingestion and contact nih.gov.
An extensive set of chronic aquatic toxicity data for boron compounds exists, including tests on sensitive early developmental stages of various species industrialchemicals.gov.au. The results generally indicate low chronic toxicity to aquatic organisms industrialchemicals.gov.au.
Table 1: Examples of Acute and Chronic Ecotoxicity Data for Boron Compounds (as Boron Equivalent)
| Taxon | Endpoint | Concentration (mg B/L) | Method | Source |
| Fish (Brachydanio rerio) | 96 h LC50 | 14.2 | Experimental | industrialchemicals.gov.au |
| Invertebrates (Daphnia magna) | 24 h EC50 | 242 | Experimental | industrialchemicals.gov.au |
| Algae (Scenedesmus subspicatus) | 72 h EC50 (Growth inhibition) | 34–52 | Experimental | industrialchemicals.gov.au |
| Fish (Oncorhynchus mykiss) | 32 d LC50 (Mortality) | 27.6 | Experimental | industrialchemicals.gov.au |
| Invertebrates (Daphnia magna) | 21 d NOEC (Growth) | 4.67 | Experimental | industrialchemicals.gov.au |
Regulatory Science and Risk Assessment Methodologies
Regulatory science plays a crucial role in assessing the potential risks of chemical compounds like this compound to the environment. This involves standardized methodologies for classification, labeling, and the derivation of environmental exposure limits.
Harmonized Classification and Labeling in Environmental Regulations
This compound has undergone harmonized classification and labeling under regulations such as the European Union's CLP (Classification, Labelling and Packaging) Regulation ukla.org.ukeuropa.eu. Under the CLP Regulation, this compound, boric oxide, and disodium (B8443419) tetraborates were classified as Category 1B reproductive toxins in 2009 ukla.org.uk. This classification implies that the substance "May damage fertility" and "May damage the unborn child," and it is accompanied by the signal word "Danger" and the GHS08 pictogram ukla.org.ukeuropa.eu.
Initially, a specific concentration limit (SCL) of 5.5% applied to this compound, meaning mixtures containing 5.5% or more of free this compound had to be classified similarly ukla.org.uk. However, subsequent amendments, such as the 17th Adaptation to Technical Progress (ATP) to the EU CLP Regulation, removed the SCLs for several boron compounds, replacing them with a generic concentration limit (GCL) of 0.3% for Repr. 1B substances croneri.co.uk. This change means that the presence of boron at or above 0.3% in another substance or mixture can lead to the classification of that substance or mixture as hazardous croneri.co.uk.
Development of Predicted No-Effect Concentrations (PNECs)
Predicted No-Effect Concentrations (PNECs) are crucial values used in environmental risk assessments to estimate the concentration of a substance below which adverse effects on organisms are not expected to occur europa.eu. For this compound, PNECs are derived for various environmental compartments, including aquatic and soil environments canada.caeuropa.eu.
The derivation of PNECs often utilizes a Species Sensitivity Distribution (SSD) approach, especially when a large ecotoxicity database for the substance is available canada.caeuropa.euresearchgate.net. This statistical method determines the Hazardous Concentration 5% (HC5), which represents the concentration at which 95% of species are protected europa.euresearchgate.net. An assessment factor is then applied to the HC5 to calculate the PNEC europa.eu.
For aquatic organisms, a long-term PNEC value of 1.5 mg B/L has been derived based on ecotoxicity studies and the Canadian Water Quality Guideline using an SSD approach canada.cagazette.gc.ca. Previous studies in Europe have yielded PNEC values for aquatic environments ranging around 1 mg B/L, with some evaluations indicating that boron compounds could be hazardous to aquatic organisms at concentrations close to natural environmental background levels in certain European regions researchgate.net. For the soil compartment, considering the higher bioavailability of anthropogenic this compound compared to natural boron sources, an "added fraction" PNEC (PNECadded) has been derived for soil-dwelling organisms canada.cagazette.gc.ca. For instance, a PNECadded for soil of 5.7 mg B/kg dry weight has been calculated based on an HC5,added of 11.3 mg B/kg dry weight with an assessment factor of 2 europa.eu.
It is important to consider the natural background concentrations of boron when deriving PNECs. In some cases, an "added risk" approach is chosen for the aquatic environment due to high natural background concentrations, comparing exposure and effects based on the combination of natural background and added anthropogenic concentrations europa.eu. Similarly, for soil, the assessment of risks from added soluble boron is based on the added boron, accounting for the significant difference in bioavailability between naturally present boron and added soluble boron europa.eu.
Table 2: Predicted No-Effect Concentrations (PNECs) for this compound
| Environmental Compartment | PNEC Value (as Boron Equivalent) | Derivation Method | Source |
| Aquatic | 1.5 mg B/L | Species Sensitivity Distribution | canada.cagazette.gc.ca |
| Soil | 5.7 mg B/kg dw (PNECadded) | Species Sensitivity Distribution | europa.eu |
Weight of Evidence Approaches in Environmental Risk Characterization
The weight of evidence (WoE) approach is a comprehensive methodology used in environmental risk characterization to determine the potential for ecological harm by considering all available lines of evidence canada.cagazette.gc.cacanada.ca. This approach integrates various types of data, including physical and chemical properties, environmental fate information, ecotoxicity studies (acute and chronic, lethal and sublethal), and exposure assessments canada.cacanada.cagazette.gc.ca.
Spectroscopic Techniques
Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to identify and quantify elements. For boron and this compound analysis, plasma-based emission and mass spectrometry, along with nuclear magnetic resonance, are prominent.
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a robust and widely utilized technique for the quantitative determination of dissolved boron. The method involves introducing a sample into an inductively coupled plasma, where the high temperature causes atoms to ionize and emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the element in the sample. nih.govnemi.gov
Applications and Research Findings: ICP-AES is frequently applied for total boron content analysis across a broad spectrum of samples, including high-aluminum semiproducts, fertilizers, and biological tissues. mdpi.comresearchgate.netcsic.esjst.go.jpnih.gov It can also be employed for the sequential determination of different boron species, such as this compound and boron nitride, by utilizing a dual tungsten boat furnace (TBF) vaporiser system that allows for selective vaporization at distinct temperatures. rsc.org In the context of this compound-treated power plant waters, ICP-AES can quantify unreacted this compound following selective extraction procedures. sumitomo-chem.co.jp
Performance Characteristics: Detection limits for ICP-AES vary depending on the matrix and specific instrumentation. In water, detection limits typically range from 0.005 to 0.01 mg/L nih.gov or approximately 4 micrograms per liter (µg/L) for dissolved boron nemi.gov. For solid samples, reported detection limits include 0.012 wt% in high-aluminum semiproducts researchgate.net, 10-30 mg/kg in fertilizers mdpi.com, and 0.05 µg/g in high-purity quartz researchgate.net. For biological tissues, the method shows a linear response for elemental boron concentrations from 0.05 to 100 ppm nih.gov. Typical detection limits for ICP-ES are reported as 1 ppb researchgate.net.
| Matrix | Detection Limit (LOD) | Precision (RSD) | Recovery |
|---|---|---|---|
| Water | 0.005 - 0.01 mg/L nih.gov, 4 µg/L nemi.gov | 4-5% (short-term/long-term) nemi.gov | 92-109% nemi.gov |
| High-Aluminum Semiproducts | 0.012 wt% researchgate.net | N/A | N/A |
| Fertilizers | 10-30 mg/kg mdpi.com | 1.7-23.4% mdpi.com | Satisfactory mdpi.com |
| Biological Tissues | 0.05 ppm (linear range start) nih.gov | N/A | Complete recovery for complex boron cluster compounds nih.gov |
| High-Purity Quartz | 0.05 µg/g researchgate.net | 4% researchgate.net | 98-102% researchgate.net |
| Steel (Pneumatic Nebulization) | 2.6 µg/g csic.es | 1-3.5% csic.es | Satisfactory csic.es |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers superior sensitivity and lower detection limits compared to ICP-AES for boron analysis. This technique measures ions based on their mass-to-charge (m/z) ratio, enabling the simultaneous determination of boron concentration and its isotopic abundances (¹⁰B and ¹¹B). nih.gov The ability to differentiate between these isotopes is particularly valuable in specialized applications, such as boron neutron capture therapy. rsc.orguvm.edu
Applications and Research Findings: ICP-MS is extensively used for the determination of trace amounts of boron in a wide range of matrices, including high-purity quartz researchgate.net, biological samples rsc.org, and food products like caviars researchgate.net. It serves as a comparative method for other analytical techniques, such as ¹¹B qNMR, in determining total boron content in commercial biocides. rsc.orgresearchgate.netrsc.org Furthermore, this compound is sometimes incorporated into sample preparation protocols for ICP-MS to stabilize elements and redissolve fluoride (B91410) precipitates, thereby enhancing the accuracy and reliability of multi-element analysis. analytik-jena.com
Performance Characteristics: ICP-MS typically achieves very low detection limits for boron. In water, a detection limit of 0.01 mg/L has been reported nih.gov. For biological samples, instrumental detection limits can be less than 0.1 µmol/L (<1 µg/L) for total boron and less than 0.01 µmol/L (<0.1 µg/L) for ¹⁰B rsc.org. In acid blanks, detection limits of 0.11 ppb for ¹⁰B and 0.40 ppb for ¹¹B have been observed uvm.edu. Some studies report boron detection limits as low as 0.05 ppb researchgate.net, and even 1.4 ng/L in ultrapure water researchgate.net. For high-purity quartz, a detection limit of 0.270 mg/kg was achieved researchgate.net, while for this compound (expressed as total boron) after acid digestion in a closed microwave, the limit of quantification was 0.5 mg/kg analytice.com. In caviar analysis, the detection limit for this compound was 0.04 µg/mL. researchgate.net
The precision and accuracy of ICP-MS for boron determination are high. The uncertainty in boron determination is generally less than 20%. nih.gov Analytical precision for duplicate analyses in biological samples showed mean within-run RSDs of approximately 7% for ¹⁰B concentration and less than 10% for total boron concentration. rsc.org Isotope ratios in fecal samples with 20-50 ppb boron demonstrated less than 2% relative standard deviation. uvm.edu Recoveries for boron in high-purity quartz were in the range of 93-96% researchgate.net, and for spiked caviar samples, recoveries ranged from 91.8 to 98.3% with RSDs between 0.4 and 2.4%. researchgate.net While generally less susceptible to spectroscopic interferences than ICP-OES, challenges such as matrix suppression, peak overlap by ¹²C on ¹¹B, and memory effects can occur. rsc.orguvm.edu
| Matrix | Detection Limit (LOD) | Precision (RSD) | Recovery |
|---|---|---|---|
| Water | 0.01 mg/L nih.gov, 1.4 ng/L (ultrapure) researchgate.net | <20% uncertainty nih.gov | N/A |
| Biological Samples (Total Boron) | <0.1 µmol/L (<1 µg/L) rsc.org | <10% (within-run) rsc.org | N/A |
| Biological Samples (10B) | <0.01 µmol/L (<0.1 µg/L) rsc.org | ~7% (within-run) rsc.org | N/A |
| Acid Blanks (10B) | 0.11 ppb uvm.edu | N/A | N/A |
| Acid Blanks (11B) | 0.40 ppb uvm.edu | N/A | N/A |
| High-Purity Quartz | 0.270 mg/kg researchgate.net | N/A | 93-96% researchgate.net |
| This compound (as Total Boron) | 0.5 mg/kg (LOQ) analytice.com | N/A | N/A |
| Caviars (this compound) | 0.04 µg/mL researchgate.net | 0.4-2.4% researchgate.net | 91.8-98.3% researchgate.net |
Quantitative Boron-11 Nuclear Magnetic Resonance (¹¹B qNMR) spectroscopy is a powerful analytical technique that leverages the nuclear magnetic properties of the ¹¹B isotope for the direct and quantitative determination of boron-containing compounds, including this compound. The ¹¹B isotope is particularly well-suited for NMR analysis due to its high natural abundance (80.1%) and favorable nuclear properties (spin-quantum number of 3/2, lower quadrupolar moment compared to ¹⁰B), which result in higher sensitivity and sharper signals. rsc.orgchemlin.org
Applications and Research Findings: ¹¹B qNMR spectroscopy has been successfully introduced for the quantitative determination of this compound content in commercial biocides. rsc.orgresearchgate.netrsc.org A significant advantage of this method is its ability to differentiate and quantify unreacted (free) this compound from this compound that has reacted with hydroxyl groups in polymeric structures, such as polyvinyl alcohol (PVA), which is crucial for specific industrial applications. sumitomo-chem.co.jp Furthermore, ¹¹B NMR is utilized to investigate the complexation of boron with polyhydroxy compounds, like fructose (B13574), in various biological matrices, providing insights into boron's speciation and interactions. process-nmr.com
Advantages and Considerations: A key advantage of ¹¹B qNMR is its ability to provide direct determination of this compound with minimal sample preparation, often eliminating the need for extensive dilution procedures. rsc.org The method is also noted for its absence of matrix effects, allowing for its application to a wide variety of sample compositions. rsc.orgresearchgate.net Its rapid analysis time, attributed to the quadrupolar nature of boron-11, makes it a suitable technique for routine laboratory use. researchgate.net However, a practical consideration is the potential for boron contamination from borosilicate glass NMR tubes, which can interfere with measurements; therefore, the use of quartz glass tubes is recommended for accurate analysis. chemlin.org
| Analyte/Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Linearity (R²) | Recovery | Precision (RSD) | Uncertainty |
|---|---|---|---|---|---|---|
| This compound in Commercial Biocides | 0.02% w/w rsc.orgresearchgate.netrsc.org | 0.04% w/w rsc.orgresearchgate.netrsc.org | > 0.99 rsc.orgresearchgate.netrsc.org | 93.6%–106.2% rsc.orgresearchgate.netrsc.org | 0.7%–2.0% (intra- and inter-day) rsc.orgresearchgate.netrsc.org | 3.7%–4.4% rsc.orgresearchgate.netrsc.org |
Chromatographic Separations
Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, specialized ion and gas chromatography methods are employed, often requiring derivatization for volatile analysis.
Ion Chromatography (IC) with suppressed conductivity detection is a well-established and indispensable analytical technique for the determination of ionic species, including borate (B1201080). This compound is a weak acid, and its direct detection by conductivity can be challenging. To overcome this, IC methods often exploit the conversion of this compound into a more acidic and highly conductive complex by reacting it with polyhydroxy compounds such as mannitol (B672) or sorbitol. This complexation enhances the retention of borate on an anionic chromatographic column and facilitates its detection by a suppressed conductivity detector. rsc.orgdss.go.thdss.go.th
Applications and Research Findings: IC with suppressed conductivity detection is widely applied for the determination of trace-level borate in high-purity waters, which is particularly critical in industries like power generation and semiconductor manufacturing for monitoring the efficiency of water purification systems. pragolab.czsepscience.com The method is capable of simultaneously determining this compound along with other common anions, including acetate, fluoride, chloride, phosphate (B84403), and sulfate, in various aqueous samples and process water. rsc.orgdss.go.thmetrohm.commetrohm.commetrohm.com In nuclear power plants, this technique is crucial for monitoring corrosive anionic impurities in this compound-treated waters, often incorporating matrix elimination and preconcentration techniques to achieve the required sensitivity. thermofisher.comlcms.cz
Performance Characteristics: This method offers sensitive detection capabilities, achieving low to sub-µg/L levels for trace borate in high-purity waters. pragolab.czsepscience.com The detection limit for borate is approximately 1 µmol dm⁻³. rsc.orgdss.go.th The linear response range typically extends up to 200 µmol dm⁻³. rsc.orgdss.go.th
In terms of precision, retention time and peak area precisions for trace borate have been reported at ≤0.10% and 5%, respectively. pragolab.cz The repeatability of the method is generally good, often better than 5%. rsc.orgdss.go.th Comparisons with conventional analytical techniques have shown a negligible bias for the ion chromatographic method. rsc.org The analysis time for borate and other common anions can be as short as less than 6 minutes. rsc.orgdss.go.th
Key Aspects: For trace-level analysis, preconcentration techniques are frequently employed to enhance sensitivity. pragolab.czsepscience.com The formation of the borate-mannitol anion is particularly advantageous in ion exclusion chromatography due to its higher conductivity, which improves detection. pragolab.cz It is important to note that the weak elution strength in some IC systems can be affected by anionic impurities in the eluent. This issue can be mitigated by incorporating a high-capacity anionic purification column before the injection valve. dss.go.thdss.go.th
| Analyte/Matrix | Detection Limit (LOD) | Linear Range | Precision (RSD) | Analysis Time |
|---|---|---|---|---|
| Trace Borate in High-Purity Waters | Low to sub-µg/L pragolab.czsepscience.com | N/A | ≤0.10% (retention time), 5% (peak area) pragolab.cz | N/A |
| Borate in Aqueous Samples | ~1 µmol dm⁻³ rsc.orgdss.go.th | Up to 200 µmol dm⁻³ rsc.orgdss.go.th | <5% rsc.orgdss.go.th | <6 min rsc.orgdss.go.th |
Gas Chromatography (GC) is a powerful separation technique, but the inherent inorganic and non-volatile nature of this compound makes its direct analysis by GC challenging. To overcome this, a crucial step involves derivatization, where this compound is chemically converted into a volatile compound suitable for GC analysis, often coupled with Mass Spectrometry (GC-MS) for detection and identification. chromatographyonline.comacs.orgresearchgate.net Common derivatization agents include boron trifluoride (BF₃) in an alcohol (e.g., methanol (B129727) or ethanol) or triethanolamine (B1662121). acs.orgresearchgate.netscientificlabs.co.uknih.govmdpi.com
Applications and Research Findings: GC-MS methods, following appropriate derivatization, have been developed for the quantitative analysis of this compound in various matrices, such as drinking water. In this application, this compound is converted into a volatile triethanolamine borate. acs.orgresearchgate.netnih.gov GC is also employed for the analysis of other boronic compounds, like tetrahydroxydiboron (B82485) (BBA) and bis(pinacolato)diboron (B136004) (BPD), in drug substances. For BBA, derivatization to BPD is often required to enhance volatility and detectability. chromatographyonline.com Furthermore, derivatization with BF₃/methanol followed by GC can be used for fatty acid profiling in soil dissolved organic matter. mdpi.com
Performance Characteristics: For this compound in drinking water, a GC-MS method utilizing triethanolamine derivatization and operating in Selected Ion Monitoring (SIM) mode achieved a limit of detection (LOD) of 0.04 µg/L. acs.orgresearchgate.net The calibration curve for this method demonstrated a satisfactory correlation coefficient of 0.9988 over a concentration range of 0.01 µg/mL to 10.0 µg/mL. acs.orgresearchgate.net
In the analysis of boronic compounds in drug substances, derivatized BBA yielded quantitation limits of 30 ppm (back-calculated from BPD), while BPD could be analyzed directly with quantitation limits of 2.5 ppm. chromatographyonline.com For BPD in an API matrix, the LOD was 0.0625 µg/mL (equivalent to 2.5 ppm). chromatographyonline.com
The GC-MS method for this compound in drinking water showed high accuracy, specificity, and reproducibility in SIM mode. acs.orgresearchgate.net For BPD, the relative standard deviation (RSD) at the LOQ was 4.3%, and for BPD in an API-B matrix, the RSD was 9.8%. chromatographyonline.com The selection of the derivatization agent and optimization of reaction conditions, including temperature and time, are critical factors for achieving optimal conversion efficiency and ensuring the stability of the volatile derivative. nih.govmdpi.com
| Analyte/Matrix | Derivatization Agent | Detection Limit (LOD) | Quantification Limit (LOQ) | Linearity (R²) | Precision (RSD) |
|---|---|---|---|---|---|
| This compound in Drinking Water | Triethanolamine | 0.04 µg/L acs.orgresearchgate.net | N/A | 0.9988 (0.01-10.0 µg/mL) acs.orgresearchgate.net | High reproducibility acs.orgresearchgate.net |
| Tetrahydroxydiboron (BBA) in Drug Substances | Pinacol (to BPD) | N/A | 30 ppm (back-calculated) chromatographyonline.com | N/A | N/A |
| Bis(pinacolato)diboron (BPD) in Drug Substances | Direct analysis | 0.16 µg/mL chromatographyonline.com | 2.5 ppm (in API matrix) chromatographyonline.com, 0.48 µg/mL chromatographyonline.com | 0.9998 (0.16-3.2 µg/mL) chromatographyonline.com | 4.3% (LOQ) chromatographyonline.com, 9.8% (in API matrix) chromatographyonline.com |
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Complex Mixtures
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used separation technique in analytical chemistry, known for its ability to resolve complex mixtures. While this compound itself lacks a chromophore group, making direct detection by UV absorbance challenging, RP-HPLC can still be effectively employed for its analysis. In such cases, a refractive index (RI) detector is often utilized for quantification uv.mxcdutcm.edu.cn.
This compound can also serve as a mobile phase additive in RP-HPLC to enhance the separation of certain compounds, particularly polyols and carbohydrates like ribose, arabinose, and ribulose nih.gov. By forming negatively charged complexes with these sugars, this compound facilitates their separation through an ion-exclusion mechanism, where differences in complexation capacity lead to differential elution nih.gov.
A specific RP-HPLC method has been developed for the simultaneous determination of this compound and chlorphenesin (B1668841) in medicinal powders. This method employs an Inertsil C8-4 column (250mm x 4.6mm, 3µm) at an operating temperature of 34°C. The mobile phase consists of water and acetonitrile (B52724) in a 70:30 % v/v ratio, with a flow rate of 0.5 mL/min. A refractive index detector set at 34°C with a sensitivity of 512 is used for detection. The method demonstrated linearity for this compound in the range of 1753.2 – 5611.9 µg/mL and for chlorphenesin from 503.8 – 1612.1 µg/mL, exhibiting good accuracy and precision uv.mxcdutcm.edu.cn.
Table 1: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | Inertsil C8-4 (250mm x 4.6mm, 3µm) uv.mx |
| Operating Temperature | 34°C uv.mx |
| Mobile Phase | Water:Acetonitrile (70:30 % v/v) uv.mx |
| Flow Rate | 0.5 mL/min uv.mx |
| Detector | Refractive Index Detector (RID) uv.mx |
| Detector Temperature | 34°C uv.mx |
| Detector Sensitivity | 512 uv.mx |
| Linear Range (this compound) | 1753.2 – 5611.9 µg/mL uv.mx |
The utility of RP-HPLC for reactive molecules, such as boronate esters, may be limited by their stability in aqueous mobile phases. However, if stable at high pH conditions, RP-HPLC analysis can be feasible. For highly polar analytes like this compound, ion-pairing reagents may be incorporated into the mobile phase to improve retention bidd.group.
Titrimetric and Other Chemical Methods
Titrimetric methods are classical analytical techniques that offer straightforward and often cost-effective ways to quantify this compound.
This compound is a weak acid with a pKa of approximately 9.24, making its direct titration with a strong base challenging due to a poorly defined equivalence point atamanchemicals.comuni.lufishersci.no. Potentiometric titration, which involves monitoring the potential of an electrode as a function of the titrant volume, provides a more precise determination of the equivalence point compared to visual indicators atamanchemicals.comcenmed.comwikipedia.org. This method is commonly employed for this compound analysis, particularly in applications such as nuclear cooling water and nickel plating solutions atamanchemicals.commacsenlab.com.
To overcome the weak acidity of this compound and enable accurate titration, polyalcohols such as mannitol are added to the sample atamanchemicals.comuni.luwikipedia.orgontosight.ai. Mannitol forms a stable, more strongly acidic complex with this compound, which can then be readily titrated with a strong base like sodium hydroxide (B78521) atamanchemicals.comnih.govuni.lufishersci.nowikipedia.orgmacsenlab.comontosight.ai. This complexation reaction significantly enhances the acidity of the solution, resulting in a distinct pH jump at the equivalence point, which can be precisely detected potentiometrically atamanchemicals.comuni.lu.
The reaction can be represented as: H₃BO₃ + C₆H₁₄O₆ → (C₆H₁₂O₆BO)H + 2H₂O macsenlab.com
This method is suitable for determining this compound concentrations typically in the range of 0.15 to 3.00 g/L atamanchemicals.com. The accuracy and precision of the titration are influenced by factors such as electrode calibration, titrant concentration, and the ratio of mannitol to this compound in the solution atamanchemicals.comfishersci.no. For instance, a sufficient excess of mannitol (e.g., mannitol/boric acid ratio ≥ 10) can lead to a conditional acidity constant (pKa*) in the range of 4-5, facilitating a clear titration endpoint fishersci.no.
Colorimetric methods are valuable for the estimation of small amounts of this compound, relying on the formation of a colored product upon reaction with specific reagents. Several reagents have been utilized for this purpose:
Turmeric: this compound reacts with turmeric to produce a brown tint, which can turn into a rose-red color at higher concentrations. This method, while historical, can be sensitive to the concentration of hydrochloric acid used and the color can be fugitive wikipedia.org.
Curcumin (B1669340): In the presence of oxalic acid, curcumin reacts with this compound to yield a red coloration wikipedia.org. The curcumin method has been found to be particularly reliable for this compound determination in food samples, offering good recoveries and minimal internal variation compared to other methods fishersci.no.
Quinalizarin (B1678644): Quinalizarin, dissolved in concentrated sulfuric acid, produces a color change upon reaction with this compound wikipedia.orgthegoodscentscompany.com. This method involves mixing an aliquot of the sample solution with sulfuric acid containing quinalizarin and matching the resulting color against this compound standards thegoodscentscompany.com.
Carminic Acid: Carminic acid is another reagent used in colorimetric procedures for this compound determination, particularly in food analysis fishersci.no.
Pentamethylquercetin: A method involving the yellow coloration produced by this compound with pentamethylquercetin in an anhydrous acetone (B3395972) medium containing citric acid has been described for approximate colorimetric estimation, with a maximum error of about 15% for quantities ranging from 0.4 to 1.8 mg of this compound wikipedia.org.
Hydrofluotitanic Acid and Hydrogen Peroxide: A unique colorimetric method involves the addition of this compound to a mixture of hydrofluotitanic acid and hydrogen peroxide. This reaction liberates titanium ions, leading to the formation of pertitanic acid, whose color intensity is directly proportional to the this compound concentration. This method typically measures absorbance at 420 nm and is effective for this compound concentrations between 2 mg/25 cc and 18 mg/25 cc uni.lu.
Computational and Theoretical Approaches
Computational and theoretical approaches provide insights into the structural and physicochemical properties of this compound, complementing experimental analytical methods.
Chemical graph theory is a branch of mathematical chemistry that applies graph theory to study the topology of chemical compounds guidetopharmacology.orgthegoodscentscompany.com. In this context, atoms are represented as vertices and chemical bonds as edges, forming a molecular graph guidetopharmacology.org. Topological indices are numerical values derived from these molecular graphs that describe the underlying connectivity and are crucial for predicting various physicochemical and biological properties of chemical substances guidetopharmacology.orgthegoodscentscompany.comfishersci.ca.
For this compound, particularly its hydrogen-bonded 2D lattice sheets, graph theoretical techniques have been employed for topological characterization guidetopharmacology.orgfishersci.cafishersci.canih.gov. The "cut method" is a computational technique used to derive exact analytical formulas for complex structures, enabling the computation of various topological descriptors guidetopharmacology.orgfishersci.cafishersci.ca. These descriptors include distance-based indices (which describe the physical density of chemical networks) and vertex-degree-based indices guidetopharmacology.orgfishersci.cafishersci.canih.gov.
Recent research has focused on computing edge-version topological descriptors for this compound graphite (B72142) sheet structures, such as edge Wiener, edge Szeged, edge PI, and vertex-edge Wiener indices thegoodscentscompany.com. These computational studies provide a thorough comparison of the topological indices of hydrogen-bonded 2D lattice sheets of this compound, offering a deeper understanding of its molecular topology and its influence on chemical and biological characteristics guidetopharmacology.orgthegoodscentscompany.comfishersci.canih.gov.
This compound (H₃BO₃) is a weak, monobasic Lewis acid of boron, widely recognized for its diverse applications as an antiseptic, insecticide, flame retardant, and a precursor in various chemical syntheses. nih.govfishersci.fi Its chemical behavior and interactions have been extensively investigated, with advanced analytical methodologies, including computational studies, playing a crucial role in elucidating its mechanistic pathways and properties.
Advanced Analytical Methodologies for Boric Acid
Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become indispensable in unraveling the intricate reaction mechanisms and molecular interactions involving boric acid. These methodologies provide atomic-level insights that complement experimental observations, offering a deeper understanding of its chemical transformations and physical properties.
Esterification Mechanisms: Significant computational efforts have been directed towards understanding the esterification of this compound with various polyols, a reaction critical for developing new materials and processes. For instance, DFT studies have explored the formation of anionic borate (B1201080) diesters (ABDE) from the reaction of this compound with lignin (B12514952) model compounds, such as the salicyl alcohol anion, under alkaline conditions. These studies indicated that the catalysis by sodium cations enhances the deprotonation of water clusters, and the hydroxide (B78521) anion is essential for the cleavage of B-O bonds in the this compound molecule. Energy profiles suggested that the reaction preferentially initiates from the hydroxymethyl moieties of lignin, requiring less energy compared to phenol (B47542) moieties. nih.gov
Further investigations into the esterification of this compound with aliphatic diols, exemplified by 2(R),4(S)-pentanediol, have revealed novel mechanistic pathways. Earlier computational models often predicted high Gibbs energies of activation (approximately 110 kJ mol⁻¹), which were inconsistent with the experimentally observed dynamic nature of boron-oxygen (B-O) ester linkages at ambient temperatures and neutral to mildly basic pH (8 < pH < 10). wikipedia.org More recent computational studies, however, have identified a "borate-assisted" esterification process. This pathway involves a proton transfer between a hydroxyl group of the tetrahydroxyborate anion and a hydroxyl group of the diol, yielding a significantly lower Gibbs energy of activation. For the first esterification step between this compound and an aliphatic diol, a Gibbs energy of activation of 31.5 kJ mol⁻¹ has been calculated at the M062X/aug-cc-pvtz level of theory, marking the lowest value computationally determined to date for this reaction. wikipedia.orgresearchgate.net This finding aligns well with the rapid breaking and reforming of B-O ester bonds observed experimentally.
Computational studies have also investigated the esterification of this compound with other polyols like glycerol (B35011) and propanediol (B1597323). DFT calculations at the M06-2x/6-311+G(2d,p) level of theory have been employed to determine reaction barrier heights and transition states for the formation of glycerol boric acids (1,2- and 1,3-isomers) and propanediol boric acids (1,2- and 1,3-isomers). These studies indicated relatively high barrier heights in the gas phase and the presence of two transition states for each reaction, with a shared intermediate at a ΔE of 5.71 kcal/mol for glycerol boric acids. wikipedia.org
In the context of boron extraction, DFT calculations have shed light on the liquid-liquid interfacial reaction mechanism of this compound esterification with 2,2,4-trimethyl-1,3-pentanediol. The results suggested that water molecules from the aqueous phase play a crucial role by promoting extraction through the formation of a stable, non-steric intermediate, [BOH-HOH-HOC]. This intermediate stabilizes the transition state, thereby facilitating the esterification process, which otherwise might not occur under standard conditions. scribd.com
Ionization and Acidity: Computational methods have been utilized to accurately predict the pKₐ value of this compound in aqueous solutions. Ab initio and DFT methods, specifically using the B3LYP/6-31+G(d) basis set, have been applied to investigate the molecular conformations and solute-solvent interactions of various this compound species (cation, anion, and neutral). The theoretically calculated pKₐ values demonstrated comparable agreement with experimental data, providing a robust theoretical framework for understanding this compound's acidic dissociation behavior. wikipedia.org
Surface Reactions and Interactions: DFT studies have also explored the reactivity of this compound with different material surfaces. For example, the reactions of this compound and 4-fluorophenylboronic acid with H- and Cl-terminated Si(100) surfaces were investigated computationally. These studies revealed that reactions are more thermodynamically favorable with Cl-terminated surfaces compared to H-terminated surfaces. Specifically, the reaction of 4-fluorophenylboronic acid with Cl-Si(100) was found to be approximately 55.3 kJ/mol more thermodynamically favorable than that of this compound. citeab.com
Solvation Properties and Hydrogen Bonding: Molecular Dynamics (MD) simulations, often coupled with DFT, have provided insights into the solvation properties of this compound in aqueous environments. These simulations help in evaluating the dimensions of the hydration shell around the this compound molecule and are instrumental in estimating optimal membrane pore diameters for its rejection in desalination processes. cenmed.comthegoodscentscompany.com Furthermore, theoretical studies employing Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis have quantified hydrogen bonding interactions involving this compound in sodium(I) polymers. These analyses characterize H-bonds by their bond critical points and potential energy density values, demonstrating the significant role of this compound as a double H-bond donor in forming stable supramolecular structures. americanelements.com Weak interactions between isoamylol and this compound have also been investigated using MD and DFT calculations. thegoodscentscompany.com
Table 1: Key Computational Findings for this compound Reactions
| Reaction/Process | Computational Method | Key Findings | Gibbs Energy of Activation (kJ mol⁻¹) / ΔE (kcal/mol) | Reference |
| Esterification with Lignin Model (Salicyl Alcohol Anion) | DFT | Hydroxide anion crucial for B-O bond cleavage; reaction favors hydroxymethyl moieties. | Not explicitly quantified for overall reaction, but energy profiles discussed. | nih.gov |
| Esterification with Aliphatic Diols (e.g., 2(R),4(S)-Pentanediol) | DFT (M062X/aug-cc-pvtz) | "Borate-assisted" mechanism; lowest computationally determined activation energy for first esterification step. | 31.5 kJ mol⁻¹ | wikipedia.orgresearchgate.net |
| Esterification with Polyols (Glycerol, Propanediol) | DFT (M06-2x/6-311+G(2d,p)) | High barrier heights in gas phase; two transition states per reaction; shared intermediate. | ΔE = 5.71 kcal/mol (shared intermediate for glycerol boric acids) | wikipedia.org |
| Esterification with 2,2,4-Trimethyl-1,3-Pentanediol (Boron Extraction) | DFT | Water molecules promote extraction by stabilizing transition state via [BOH-HOH-HOC] intermediate. | Not explicitly quantified. | scribd.com |
| Ionization in Aqueous Solution | Ab initio, DFT (B3LYP/6-31+G(d)) | Accurate pKₐ calculation; insights into molecular conformations and solute-solvent interactions. | pKₐ values comparable to experimental data. | wikipedia.org |
| Reaction with Si(100) Surfaces | DFT (B3LYP/6-311+G(d,p) with Grimme's D3) | More favorable with Cl-terminated surfaces; 4-fluorophenylboronic acid more reactive than this compound. | 4-fluorophenylboronic acid reaction 55.3 kJ/mol more favorable than this compound's on Cl-Si(100). | citeab.com |
| Solvation Properties in Water | MD, DFT | Evaluation of hydration shell and membrane pore diameters for rejection. | Not explicitly quantified. | cenmed.comthegoodscentscompany.com |
| Hydrogen Bonding in Sodium(I) Polymers | QTAIM, NCI plot analysis | Quantification of H-bonds; this compound acts as double H-bond donor. | Formation energy of R²₂(8) synthon: -11.7 kcal/mol. | americanelements.com |
Q & A
Q. Q1: How can researchers design experiments to evaluate boric acid’s effects on plant growth?
Methodological Answer: Adopt a randomized block design (RBD) to minimize variability. For example, split applications of this compound (e.g., 1.7 kg B ha⁻¹) can be tested against a control, with replications to ensure statistical rigor. Include variables like soil pH, nutrient availability, and treatment timing. Data should be analyzed using ANOVA or mixed-effects models to account for environmental heterogeneity .
Example Experimental Setup (Table):
| Treatment | Dose (kg B ha⁻¹) | Application Frequency | Replications |
|---|---|---|---|
| Split this compound | 1.7 | Twice | 4 |
| Total this compound | 1.7 | Once | 4 |
| Control | 0 | N/A | 4 |
Q2: What frameworks ensure rigorous formulation of research questions for this compound studies?
Methodological Answer: Use the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance:
- Population : Soybean crops in boron-deficient soils.
- Intervention : this compound supplementation at varying concentrations.
- Comparison : Untreated control group.
- Outcome : Biomass yield, boron uptake efficiency.
Ensure questions address gaps identified in literature reviews and avoid simplistic yes/no answers .
Advanced Research Questions
Q. Q3: How can contradictions in thermal-physical property data for this compound in nuclear reactor applications be resolved?
Methodological Answer: Existing data gaps (e.g., viscosity, density at high temperatures/pressures) require expanding experimental conditions beyond current literature ranges (e.g., 25–300°C, 0.1–15 MPa). Use high-precision viscometers and calorimeters to replicate emergency reactor scenarios. Validate results against computational fluid dynamics (CFD) models to identify inconsistencies. Prioritize studies funded by agencies like the Russian Scientific Foundation, which focus on accident-mode parameters .
Key Data Gaps (Table):
| Property | Current Range (Literature) | Required Range (Emergency Scenarios) |
|---|---|---|
| Density | 0–10% concentration | 0–40% concentration |
| Thermal Conductivity | 25–100°C | 25–300°C |
| Viscosity | Ambient pressure | 0.1–15 MPa |
Q. Q4: What in vitro methodologies are suitable for assessing this compound’s cytotoxicity in human cell lines?
Methodological Answer: Use dose-response assays (e.g., XTT, MTT) to determine IC50 values. For example:
- Expose TT cells to this compound at 35 µM for 48 hours.
- Compare treated vs. untreated groups using flow cytometry for apoptosis markers (e.g., Annexin V).
Include positive/negative controls and validate results with secondary assays (e.g., caspase-3 activation). Statistical analysis should employ t-tests or non-parametric equivalents for small sample sizes .
Q. Q5: How can researchers address conflicting results in this compound’s reproductive toxicity studies (e.g., insect models)?
Methodological Answer: Conduct systematic reviews to identify confounding variables (e.g., administration route, concentration). For example:
- In Blattella germanica, oral administration at LC50 (8.2%) reduced oocyte count by 40%, but effects vary with dietary composition.
Replicate studies under standardized conditions (e.g., controlled humidity, feeding regimes) and use LC-MS to quantify residual this compound in tissues. Meta-analyses can resolve discrepancies across studies .
Q. Q6: What strategies improve reproducibility in this compound synthesis and characterization studies?
Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Document synthesis protocols in detail (e.g., solvent ratios, reaction times).
- For new compounds, provide NMR, HRMS, and elemental analysis data.
- Deposit raw data in repositories like Zenodo or Figshare.
Use consistency checks (e.g., triplicate runs, inter-lab validation) to minimize batch-to-batch variability .
Q. Q7: How should researchers analyze this compound’s role in boron neutron capture therapy (BNCT) given limited clinical data?
Methodological Answer: Combine preclinical models (e.g., murine tumors) with Monte Carlo simulations to optimize boron-10 delivery. Prioritize studies correlating this compound pharmacokinetics with tumor boron concentrations. Collaborate with nuclear physics teams to validate neutron flux parameters in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
